Clopidogrel-d3 hydrogen sulfate
Description
Deuterium (B1214612) Isotope Effects in Drug Discovery and Development
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in drug discovery. juniperpublishers.comwikipedia.org Its application is primarily based on the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a bond-breaking step is replaced by deuterium. wikipedia.orgnumberanalytics.com
The theoretical underpinning of the KIE lies in the principles of quantum mechanics and molecular vibrations. wikipedia.orgfiveable.me The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to deuterium's greater mass. juniperpublishers.comfiveable.me Consequently, more energy is required to break a C-D bond compared to a C-H bond. wikipedia.org In a chemical reaction where the cleavage of a C-H bond is the rate-determining step, substituting hydrogen with deuterium will slow down the reaction rate. numberanalytics.comfiveable.me This is known as a primary kinetic isotope effect. core.ac.ukdalalinstitute.com The magnitude of the KIE can provide valuable insights into the reaction mechanism, particularly the nature of the transition state. numberanalytics.comfiveable.me
Secondary kinetic isotope effects can also occur when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.orgcore.ac.uk These effects are generally smaller but can still provide useful information about the reaction mechanism. wikipedia.org
The KIE is strategically exploited in drug development to enhance a drug's metabolic stability. juniperpublishers.com Many drugs are metabolized by cytochrome P450 (CYP) enzymes, which often involves the oxidation and cleavage of C-H bonds. plos.org By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolic breakdown can be significantly reduced. juniperpublishers.comresearchgate.net
This "metabolic switching" can lead to several favorable pharmacokinetic outcomes:
Increased half-life: A slower rate of metabolism can prolong the drug's presence in the body. juniperpublishers.com
Enhanced bioavailability: A greater proportion of the administered dose may reach the systemic circulation.
Reduced formation of toxic metabolites: By slowing down certain metabolic pathways, the production of harmful byproducts can be minimized. researchgate.net
The successful development and approval of deuterated drugs, such as deutetrabenazine, have validated this approach in clinical practice. nih.govresearchgate.netresearchgate.net
| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |
| Metabolic Rate | Decreased | Stronger C-D bond slows enzymatic cleavage (Kinetic Isotope Effect). juniperpublishers.comresearchgate.net |
| Half-life (t½) | Increased | Slower metabolism leads to longer persistence in the body. juniperpublishers.com |
| Systemic Clearance (CL) | Decreased | Reduced rate of elimination from the body. juniperpublishers.com |
| Area Under the Curve (AUC) | Increased | Greater overall drug exposure. nih.gov |
| Formation of Metabolites | Altered | Can reduce the formation of unwanted or toxic metabolites. researchgate.net |
Overview of Clopidogrel (B1663587) Biotransformation and Pharmacological Activation
Clopidogrel is a widely used antiplatelet agent that requires metabolic activation to exert its therapeutic effect. researchgate.netsmpdb.ca Understanding its complex biotransformation is crucial to appreciating the rationale for its deuteration.
Clopidogrel is a prodrug, meaning it is inactive in its administered form and must be converted into an active metabolite within the body. smpdb.canih.gov After oral administration, a significant portion, approximately 85%, of the clopidogrel dose is rapidly hydrolyzed by esterases, primarily carboxylesterase 1 (CES1), into an inactive carboxylic acid derivative. nih.govnih.govtandfonline.com This represents a major inefficient pathway.
The remaining 15% of the absorbed clopidogrel undergoes a two-step oxidative process in the liver to form the active metabolite. researchgate.netmdpi.commdpi.com
Step 1: Clopidogrel is first oxidized to an intermediate metabolite, 2-oxo-clopidogrel. smpdb.canih.gov
Step 2: This intermediate is then further oxidized to the active thiol metabolite. acs.orgacs.org This active metabolite is responsible for irreversibly inhibiting the P2Y₁₂ receptor on platelets, thereby preventing platelet aggregation. nih.gov
The metabolic activation of clopidogrel is a complex process involving several enzyme systems, with significant inter-individual variability.
Cytochrome P450 (CYP) Isoforms: Multiple CYP enzymes are involved in the two-step activation of clopidogrel.
First Step (Clopidogrel to 2-oxo-clopidogrel): CYP2C19 is considered a major contributor, along with CYP1A2 and CYP2B6. smpdb.canih.govdrugbank.com The involvement of CYP3A4 in this step is debated, with some studies suggesting a role and others finding it to be less significant. nih.govnih.govnih.gov
Second Step (2-oxo-clopidogrel to active metabolite): CYP2B6, CYP2C9, CYP2C19, and CYP3A4 are all implicated in this conversion. smpdb.cadrugbank.com Some research also points to the potential involvement of paraoxonase-1 (PON1). nih.govacs.org
Carboxylesterases (CES): As mentioned, CES1 plays a significant role in the inactivation of clopidogrel by hydrolyzing it to an inactive carboxylic acid derivative. nih.govtandfonline.comnih.govpharmgkb.org This hydrolysis pathway competes with the CYP-mediated activation pathway. tandfonline.com CES1 can also hydrolyze the intermediate 2-oxo-clopidogrel to its inactive carboxylate form. tandfonline.com
| Enzyme Family | Specific Enzyme(s) | Role in Clopidogrel Metabolism |
| Cytochrome P450 (CYP) | CYP2C19, CYP1A2, CYP2B6 | Activation (Step 1: Clopidogrel → 2-oxo-clopidogrel). smpdb.canih.govdrugbank.com |
| CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Activation (Step 2: 2-oxo-clopidogrel → Active Metabolite). smpdb.cadrugbank.com | |
| Carboxylesterases (CES) | CES1 | Inactivation (Hydrolysis of clopidogrel and 2-oxo-clopidogrel to inactive metabolites). nih.govtandfonline.comnih.gov |
Rationale for Deuteration of Clopidogrel: Addressing Metabolic Variability and Inefficiency
The significant inter-individual variability in the response to clopidogrel is a major clinical concern. ahajournals.orgnih.govjacc.org This variability is largely attributed to the inefficiency of its metabolic activation and genetic polymorphisms in the enzymes involved, particularly CYP2C19. mdpi.comnih.govbmj.com Patients who are "poor metabolizers" due to certain genetic variants of CYP2C19 may not generate sufficient levels of the active metabolite, leading to reduced antiplatelet effects. nih.govbmj.com
Furthermore, the extensive first-pass metabolism of clopidogrel to its inactive carboxylic acid derivative by CES1 represents a significant loss of the prodrug before it can be activated. nih.govnih.govtandfonline.comresearchgate.net The bioactivation of clopidogrel is known to be less efficient and more variable compared to other similar drugs. nih.govnih.gov
The deuteration of clopidogrel, resulting in compounds like Clopidogrel-d3 hydrogen sulfate (B86663), is a strategic approach to address these metabolic shortcomings. By replacing hydrogen atoms at sites susceptible to enzymatic metabolism with deuterium, the aim is to:
Slow down the rate of metabolic inactivation: Deuteration at sites targeted by CES1 could potentially reduce the formation of the inactive carboxylic acid metabolite, thereby shunting more of the parent compound towards the desired CYP-mediated activation pathway.
Modulate the rate of CYP-mediated activation: While the goal is not to completely block activation, a more controlled and predictable rate of formation of the active metabolite could lead to more consistent therapeutic effects across a wider patient population.
Overcome metabolic variability: By making the metabolism less dependent on highly polymorphic enzymes like CYP2C19, deuteration could potentially lead to a more uniform response among patients with different genetic makeups.
In essence, the introduction of deuterium into the clopidogrel molecule is a targeted strategy to improve its pharmacokinetic profile by favorably altering its metabolic fate, with the ultimate goal of enhancing its therapeutic consistency and overcoming the challenges posed by metabolic variability and inefficiency. researchgate.netsciencerepository.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sulfuric acid;trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-CZXUMKGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Characterization of Clopidogrel D3 Hydrogen Sulfate
Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation
The introduction of deuterium at specific molecular positions requires tailored synthetic strategies. For Clopidogrel-d3, the focus has been on the benzylic methyl ester group, a key site for metabolic hydrolysis. researchgate.netmdpi.com
Strategies for Deuteration at the Benzylic Methyl Ester Group
A primary strategy for incorporating a trideuteromethyl (-CD3) group at the benzylic methyl ester position involves the use of deuterated reagents. One documented method starts with (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid, which is reacted with methanol-d4 (B120146) in the presence of a hydrogen chloride solution in 1,6-dioxane. mdpi.com This esterification reaction directly introduces the deuterated methyl group, yielding methyl-d3 (R)-2-(2-chlorophenyl)-2-hydroxyacetate. mdpi.com
This intermediate is then further functionalized. The hydroxyl group is converted to a better leaving group, such as a 4-nitrophenylsulfonyloxy group, by reacting it with 4-nitrobenzenesulfonyl chloride. mdpi.com The resulting compound, methyl-d3 (R)-2-(2-chlorophenyl)-2-(4-nitrophenylsulfonyloxy) acetate (B1210297), is then coupled with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride in the presence of a base like potassium carbonate to yield the final product, Clopidogrel-d3. mdpi.com
Another approach to deuteration focuses on modifying the piperidine (B6355638) ring of the Clopidogrel (B1663587) molecule. nih.govacs.org This involves a Mannich condensation reaction. For instance, d2-Clopidogrel can be prepared from the reaction of the CPG-I intermediate with d2-paraformaldehyde. nih.govacs.org To achieve higher levels of deuteration, such as in d4- and d6-Clopidogrel, a deuterated intermediate, d4-CPG-I, is first synthesized through a coupling reaction. nih.govacs.org
Optimization of Synthetic Routes for Deuterated Clopidogrel Analogs
Optimization of the synthetic route is crucial for achieving high yields and isotopic purity. This includes careful selection of reagents, solvents, and reaction conditions. For example, the synthesis of Clopidogrel-d3 from methyl-d3 (R)-2-(2-chlorophenyl)-2-(4-nitrophenylsulfonyloxy) acetate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is carried out in acetone (B3395972) with potassium carbonate. mdpi.com The choice of solvent and base is critical for the efficiency of the nucleophilic substitution reaction.
The purification of the final product is also a key step. Techniques such as column chromatography are often employed to isolate the desired deuterated compound from any remaining starting materials or byproducts. mdpi.com The final products are often converted to their salt forms, such as the hydrogen sulfate (B86663) or hydrochloride salt, for better stability and handling. nih.govacs.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation of Clopidogrel-d3
To confirm the successful synthesis and structural integrity of Clopidogrel-d3, a suite of advanced analytical techniques is employed. These methods verify the location of the deuterium atoms, assess the isotopic enrichment, and provide a detailed picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Deuterium Location and Enrichment
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly well-suited for analyzing deuterated compounds. mdpi.comstudymind.co.ukcreative-proteomics.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Clopidogrel-d3, the signal corresponding to the methyl ester protons, which is present in the spectrum of non-deuterated Clopidogrel, will be absent. studymind.co.uk This absence provides direct evidence of successful deuteration at the target site. The rest of the proton signals in the spectrum should remain consistent with the Clopidogrel structure, confirming that the deuteration was site-specific. mdpi.comnih.gov
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of Clopidogrel-d3 will show a characteristic signal for the deuterated methyl carbon (-CD3). Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), this signal will appear as a multiplet (typically a triplet of triplets), which is distinct from the quartet observed for a non-deuterated methyl group (-CH3) in a proton-coupled ¹³C NMR spectrum. In a standard proton-decoupled ¹³C NMR, the signal for the -CD3 carbon will be a singlet, but its chemical shift may be slightly different from the corresponding -CH3 carbon. researchgate.netlibretexts.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Clopidogrel-d3 will exhibit a signal at a chemical shift characteristic of the methyl ester group, confirming the presence and chemical environment of the incorporated deuterium. creative-proteomics.com The integration of this signal can be used to determine the level of deuterium enrichment. nih.gov
| ¹H NMR Data for a Clopidogrel Analog | | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | | 2.84 | t, J = 5.2 Hz | | 2.95 | t, J = 5.2 Hz | | 3.67 | dd, J₁ = 33.2 Hz, J₂ = 14.4 Hz | | 4.96 | s | | 6.48 | s | | 7.30–7.35 | m | | 7.43–7.50 | m | | 7.72 | dd, J₁ = 5.2 Hz, J₂ = 1.6 Hz | | 8.42 | dt, J₁ = 8.0 Hz, J₂ = 1.6 Hz | | 8.85–8.88 | m | | 9.36 | s | Note: This data is for a related deuterated clopidogrel analog and serves as an example of the type of information obtained from ¹H NMR. The absence of a methyl ester signal around 3.7 ppm would be indicative of deuteration at that position. mdpi.com
| ¹³C NMR Data for a Clopidogrel Analog | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | | 25.0 | CH₂ | | 48.1 | CH₂ | | 50.3 | CH₂ | | 67.7 | CH | | 77.3 | C | | 112.5 | CH | | 123.5 | C | | 124.7 | C | | 126.4 | CH | | 127.3 | CH | | 129.2 | CH | | 129.6 | C | | 129.9 | C | | 130.0 | CH | | 133.5 | C | | 134.8 | C | | 137.6 | C | | 149.3 | C | | 151.4 | C | | 154.3 | C | | 162.3 | C=O | | 171.2 | C=O | Note: This data is for a related deuterated clopidogrel analog. The chemical shift for the deuterated methyl carbon would be a key indicator. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic purity of Clopidogrel-d3. mdpi.comnih.gov HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion.
The calculated molecular weight of Clopidogrel-d3 will be three mass units higher than that of its non-deuterated counterpart due to the replacement of three hydrogen atoms (atomic mass ≈ 1) with three deuterium atoms (atomic mass ≈ 2). HRMS can measure this mass difference with high accuracy, confirming the incorporation of three deuterium atoms. nih.gov For example, the [M+H]⁺ ion for Clopidogrel-d3 hydrogen sulfate would be expected at a specific m/z value, which can be calculated and compared to the experimental value. nih.gov
Furthermore, HRMS can be used to assess the isotopic purity of the sample by analyzing the relative intensities of the signals corresponding to the d0, d1, d2, and d3 species. nih.govresearchgate.net This allows for the quantification of the percentage of the desired deuterated compound.
| HRMS Data for Deuterated Clopidogrel and its Analogs | | :--- | :--- | :--- | | Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | | Clopidogrel-d₃ | 325.0851 | 325.0915 | | 2-Oxoclopidogrel-d₃ | 341.0806 | 341.0817 | | Vicagrel-d₃ analog 1 | 383.0912 | 383.0927 | | Vicagrel-d₃ analog 2 | 445.1069 | 445.1172 | | Vicagrel-d₃ analog 3 | 397.1069 | 397.1237 | | Vicagrel-d₃ analog 4 | 411.1225 | 411.1299 | This table presents HRMS data for Clopidogrel-d3 and related deuterated compounds, demonstrating the high accuracy of the technique in confirming the molecular formula. mdpi.comnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Deuteration-Induced Bond Changes
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to changes in bond vibrations within a molecule. The replacement of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds.
Stereochemical Purity Analysis of Deuterated Clopidogrel Analogs
Clopidogrel contains a chiral center at the carbon atom connecting the phenyl ring and the ester group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-Clopidogrel and (R)-Clopidogrel. ijper.org The pharmacological activity resides in the (S)-enantiomer. ijper.org Therefore, ensuring the stereochemical purity of deuterated analogs like this compound is of paramount importance. The primary analytical technique used for this purpose is Chiral High-Performance Liquid Chromatography (Chiral HPLC). mdpi.comnih.gov
Chiral HPLC methods are specifically developed to separate enantiomers, allowing for the precise quantification of the desired (S)-enantiomer and the detection of any unwanted (R)-enantiomer. nih.gov This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. nih.govresearchgate.net
Research on deuterated clopidogrel analogs reports the use of specific chiral columns and mobile phases to determine the enantiomeric excess (% ee), which is a measure of the purity of the sample with respect to one enantiomer. mdpi.comnih.gov For instance, the optical purity of Clopidogrel-d3 has been successfully determined using a Chiralpak AD-H column. nih.gov The validation of such methods ensures they are accurate, precise, and robust for quantifying chiral impurities. researchgate.net
Table 3: Example of Chiral HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 4.6 mm × 250 mm |
| Mobile Phase | 90% n-hexane and 10% isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
Data based on published methods for analyzing deuterated clopidogrel analogs. nih.gov
Advanced Bioanalytical Methodologies for Clopidogrel D3 in Biological Matrices
Capillary Electrophoresis (CE) for Separation and Determination of Clopidogrel-d3 and Related Compounds
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of clopidogrel (B1663587) and its impurities. nih.govresearchgate.net CE offers advantages such as high separation efficiency, short analysis time, and low consumption of reagents.
In one method, capillary zone electrophoresis (CZE) was used to separate clopidogrel bisulphate from its impurities. nih.govresearchgate.net The separation was optimized by considering factors like buffer concentration, pH, the concentration of a chiral selector (sulphated β-cyclodextrin), and the applied voltage. nih.govresearchgate.net This validated method demonstrated a limit of detection (LOD) of 0.13 µg/mL and a limit of quantitation (LOQ) of 0.4 µg/mL, with a linearity range of 0.4-300 µg/mL. nih.govresearchgate.net While this specific study focused on clopidogrel and its impurities, the principles of CE can be readily applied to the separation and determination of clopidogrel-d3, often used as an internal standard in quantitative analyses. The slight mass difference between clopidogrel and clopidogrel-d3 would not significantly affect their electrophoretic mobility under typical CE conditions, but their detection by a mass spectrometer coupled to the CE system would allow for their distinct quantification.
Research on Metabolic Fate and Deuterium Isotope Effects of Clopidogrel D3
In Vitro Metabolic Stability Studies of Deuterated Clopidogrel (B1663587) Analogs
In vitro studies are crucial for understanding how a drug is metabolized in the body. utsouthwestern.edu For deuterated clopidogrel analogs, these studies have been instrumental in revealing the impact of deuterium (B1214612) substitution on the drug's metabolic pathways. nih.govnih.gov
Enzyme Kinetics and Deuterium Kinetic Isotope Effects on Cytochrome P450 (CYP) Mediated Oxidation of Clopidogrel-d3
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov In the context of drug metabolism, a significant primary deuterium KIE suggests that the cleavage of a carbon-hydrogen bond is a rate-limiting step in the enzymatic reaction. nih.govnih.gov
The metabolic activation of clopidogrel to its intermediate, 2-oxo-clopidogrel, is carried out by several CYP isozymes. pharmgkb.org Studies have identified CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5 as being involved in this process. pharmgkb.orgresearchgate.net Research indicates that CYP2C19 plays a major role in the initial oxidation step, followed by CYP1A2 and CYP2B6. inabj.org Specifically, one study quantified the contributions to 2-oxo-clopidogrel formation as approximately 44.9% by CYP2C19, 35.8% by CYP1A2, and 19.4% by CYP2B6. inabj.org The subsequent conversion of 2-oxo-clopidogrel to the active thiol metabolite also involves multiple CYP enzymes, with CYP3A4, CYP2B6, CYP2C19, and CYP2C9 contributing. novapublishers.cominabj.org The individual contributions in this second step have been reported as 39.8% for CYP3A4, 32.9% for CYP2B6, 20.6% for CYP2C19, and 6.76% for CYP2C9. inabj.org Both clopidogrel and its analog ticlopidine (B1205844) have been shown to inhibit CYP2B6 and CYP2C19. psu.edu
The strategic placement of deuterium on the clopidogrel molecule can alter its metabolism. nih.gov By reducing the rate of metabolism at specific sites, a process known as "metabolic switching" can occur, where the body utilizes alternative metabolic pathways. nih.govjuniperpublishers.com In vitro studies with human and rat liver microsomes have shown that deuterated clopidogrel analogs lead to a higher percentage of conversion to the desired 2-oxo metabolite compared to the non-deuterated form. nih.gov This suggests that deuteration can effectively shift the metabolism away from less desirable pathways, thereby increasing the formation of the key intermediate, 2-oxo-clopidogrel-d3. nih.gov
The ultimate goal of clopidogrel's metabolic activation is the formation of its active thiol metabolite. researchgate.net Research has demonstrated that by increasing the formation of 2-oxo-clopidogrel-d3, deuteration consequently leads to a higher concentration of the deuterated active thiol metabolite. nih.govresearchgate.net This enhancement of the bioactivation pathway is a direct result of the deuterium-induced metabolic shift. nih.govnih.gov A pharmacokinetic study in rats comparing a deuterated analog to its non-deuterated counterpart showed that the deuterated version generated a higher concentration of the active metabolite. nih.gov
Hydrolysis by Carboxylesterase 1 (CES1) and the Impact of Deuteration on Clopidogrel-d3 Stability
A major pathway for clopidogrel metabolism is hydrolysis by CES1, which leads to an inactive carboxylic acid metabolite and accounts for about 85% of the drug's loss. researchgate.netnih.gov
Deuteration of the methyl ester group in clopidogrel has been shown to significantly slow down its hydrolysis by CES1. researchgate.netmdpi.com In an in vitro study using rat whole blood, the hydrolysis rate of clopidogrel-d3 was found to be significantly slower than that of clopidogrel. mdpi.comnih.gov This reduced rate of hydrolysis means that more of the parent drug is available for the bioactivation pathway mediated by CYP enzymes. mdpi.com X-ray single crystal diffraction studies have suggested that the C-D bond in the deuterated methyl ester is shorter and stronger than the corresponding C-H bond in clopidogrel, providing a physical basis for its increased stability against enzymatic hydrolysis. mdpi.com By inhibiting CES1 activity, either through genetic variation or with an inhibitor, the formation of the inactive carboxylate metabolites is decreased, while the concentrations of clopidogrel, 2-oxo-clopidogrel, and the active metabolite are increased. nih.govpsu.edu
Stabilization of the Benzylic Methyl Ester Group through Deuterium Substitution
A key aspect of clopidogrel's metabolism is the hydrolysis of its benzylic methyl ester group by esterases, which leads to an inactive carboxylic acid metabolite. nih.gov This pathway accounts for the deactivation of a significant portion of an administered dose. mdpi.com Research has explored whether substituting the hydrogen atoms of the methyl group with deuterium (creating a -CD3 group) can stabilize this part of the molecule.
Studies have shown that deuteration at the benzylic methyl ester group can indeed enhance its resistance to hydrolysis by esterases. nih.govresearchgate.net X-ray single crystal diffraction studies have revealed that the D3C-O bond length in a deuterated analog is shorter than the corresponding H3C–O bond in non-deuterated clopidogrel. mdpi.comnih.gov This shorter bond length suggests a more stable benzylic methyl ester, which would be less susceptible to esterase-mediated hydrolysis. mdpi.comnih.gov In vitro experiments have confirmed this, showing a significantly slower rate of hydrolysis for clopidogrel-d3 compared to clopidogrel in rat whole blood. mdpi.com This stabilization is attributed to the deuterium kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, requiring more energy for cleavage by metabolic enzymes. researchgate.netinformaticsjournals.co.in
In Vivo Pharmacokinetic Investigations of Deuterated Clopidogrel in Animal Models
Comparative Pharmacokinetics of Clopidogrel-d3 and Non-Deuterated Clopidogrel in Pre-clinical Species (e.g., Rats, Dogs)
Comparative pharmacokinetic studies in animal models, such as rats and dogs, have been conducted to evaluate the in vivo effects of deuterating clopidogrel. These studies have shown that deuteration can lead to a more favorable pharmacokinetic profile. For instance, in rats, oral administration of deuterated clopidogrel analogs resulted in higher plasma concentrations and increased exposure compared to their non-deuterated counterparts. nih.govdovepress.comresearchgate.net
One study comparing a deuterated analog (vicagrel-d3) with vicagrel (B8093363) (a clopidogrel analog) in male Wistar rats showed that the deuterated compound generated more of its active metabolite. mdpi.comresearchgate.net Similarly, in beagle dogs, administration of vicagrel, a clopidogrel analog, resulted in significantly higher exposure to the active metabolite compared to clopidogrel. nih.gov While this study did not directly use clopidogrel-d3, it highlights the potential for structural modifications, including deuteration, to improve pharmacokinetics across different species.
Assessment of Deuterated Active Metabolite Exposure and Disposition in Animal Systems
A critical factor in the efficacy of clopidogrel is the in vivo exposure to its active metabolite. Research indicates that deuteration can positively influence this. In a study with rats, a deuterated analog of clopidogrel generated a higher concentration of its active metabolite compared to the non-deuterated version. mdpi.comresearchgate.net This increased exposure to the active form of the drug is a direct consequence of the reduced metabolic deactivation of the parent compound. researchgate.net By slowing down the hydrolysis of the ester group, more of the prodrug is available for the bioactivation pathway that produces the desired therapeutic effect. mdpi.comresearchgate.net
Influence of Deuteration on Systemic Clearance and Metabolic Half-Life in Animal Models
Deuteration has been shown to impact the systemic clearance and metabolic half-life of clopidogrel in animal models. The increased stability of the deuterated compound leads to a slower rate of metabolism. informaticsjournals.co.in This, in turn, can result in a longer metabolic half-life and reduced systemic clearance. researchgate.net For example, studies with deuterated tricyclic antidepressants in rats showed an increased elimination half-life (t1/2) and area under the concentration-time curve (AUC), indicating slower clearance. researchgate.net While specific data for clopidogrel-d3's half-life and clearance in these exact terms from the provided context is limited, the general principle of deuteration leading to such effects is well-established. informaticsjournals.co.innih.gov
Interspecies Differences in the Metabolic Activation Pathways of Deuterated Analogs
The metabolic activation of clopidogrel and its analogs can vary between species. researchgate.net These differences are important to consider when extrapolating pre-clinical data to humans. For instance, studies on vicagrel, a clopidogrel analog, have shown that the formation of its active and inactive metabolites differs between rats, dogs, and humans. researchgate.netresearchgate.net In rat plasma, the intermediate 2-oxo-clopidogrel was more extensively hydrolyzed to the inactive acid metabolite compared to in dogs and humans. researchgate.netresearchgate.net Conversely, the greatest clearance of the active metabolite was observed in the dog intestine. researchgate.netresearchgate.net
Mechanistic Elucidation of Deuterium's Influence on Enzymatic Interactions
The primary mechanism by which deuterium substitution affects clopidogrel's metabolism is the deuterium kinetic isotope effect (DKIE) . informaticsjournals.co.in The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). informaticsjournals.co.in Consequently, enzymatic reactions that involve the cleavage of this bond proceed at a slower rate for the deuterated compound. frontiersin.org
In the case of clopidogrel-d3, the C-D bonds in the methyl ester group are more resistant to cleavage by esterase enzymes. mdpi.comresearchgate.net This slows down the hydrolysis of the prodrug into its inactive carboxylic acid metabolite. mdpi.com By reducing the rate of this deactivation pathway, a larger proportion of the clopidogrel-d3 remains available to be converted by cytochrome P450 (CYP) enzymes into its active metabolite. nih.gov
Furthermore, deuteration can also influence the interaction with CYP enzymes themselves, though this is a more complex area. The magnitude of the DKIE can depend on the specific enzyme and the metabolic reaction being catalyzed. nih.gov Some research suggests that deuteration can lead to "metabolic switching," where the metabolism of the drug is shifted away from the deuterated site to other parts of the molecule. dovepress.comnih.gov However, in the context of clopidogrel-d3, the primary and most well-documented effect is the stabilization of the ester group against hydrolysis. mdpi.comnih.gov
Molecular Docking and Computational Chemistry Approaches to Study Enzyme-Substrate Affinity
Molecular docking and computational chemistry are powerful tools used to predict and analyze the interactions between a ligand, such as Clopidogrel-d3, and its target protein at the molecular level. acs.orgdiva-portal.org These methods provide insights into binding affinity, orientation of the ligand in the active site, and the specific amino acid residues involved in the interaction. cellbiopharm.com
Studies utilizing molecular docking have been conducted to investigate the affinity of clopidogrel and its derivatives for various protein targets, including the P2Y12 receptor and metabolizing enzymes like cytochrome P450s. researchgate.netcellbiopharm.comnih.govnih.gov For deuterated clopidogrel, molecular docking technology was used to analyze the affinity between the compound and the P2Y12 receptor. researchgate.net The results from these computational analyses suggested that the introduction of deuterium can lead to a more stable binding of clopidogrel to the P2Y12 receptor. researchgate.net
While specific binding energy values for Clopidogrel-d3 are not always detailed in publicly available literature, studies on the parent compound, Clopidogrel, provide a baseline for understanding these interactions. For example, molecular docking of Clopidogrel with targets like TNF, MMP9, and PTGS2 has shown favorable binding energies, indicating a strong affinity. nih.gov Computational studies, including Density Functional Theory (DFT) modeling, are also employed to understand the electronic structure and chemical behavior of molecules like clopidogrel during interactions. researchgate.net These theoretical approaches help in defining parameters that describe the molecule's ability to exchange electron density, which is crucial for enzyme-substrate interactions. researchgate.net
Table 1: Molecular Docking and Computational Insights
| Compound | Target | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Deuterium Clopidogrel | P2Y12 Receptor | Molecular Docking | Introduction of deuterium makes the binding of clopidogrel to the P2Y12 receptor more stable. | researchgate.net |
| Clopidogrel | Core targets (TNF, MMP9, PTGS2, CCL2, TLR4, IL-10) | Molecular Docking (AutoDock) | Binding energies were all less than − 4.20 kcal/mol, indicating tight binding to core targets. | nih.gov |
| Clopidogrel Active Metabolite | P2Y12 Receptor | Molecular Docking | Binding energy was calculated to be −28.6 kJ·mol−1. | nih.gov |
| Clopidogrel | Cytochrome P450 2B4 | Ligand Docking | Exhibited a single orientation with the chlorophenyl ring pointed toward the heme. | acs.org |
Structural Biology Investigations of Enzyme-Deuterated Ligand Complexes
Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide high-resolution data on the three-dimensional structure of molecules and their complexes. This information is critical for understanding the precise nature of enzyme-ligand interactions.
A key structural finding related to a deuterated clopidogrel analog comes from an X-ray single crystal diffraction study. nih.govmdpi.com This investigation revealed that the D₃C-O bond length in the deuterated methyl ester was shorter than the corresponding H₃C-O bond in non-deuterated clopidogrel. nih.govmdpi.comresearchgate.net This shorter bond length is consistent with a stronger bond, which helps to explain the observed slower rate of hydrolysis for the deuterated compound. nih.govmdpi.com The stronger C-D bond compared to a C-H bond is the fundamental basis of the kinetic isotope effect that leads to slower metabolism. semanticscholar.org
While crystal structures of enzymes complexed specifically with Clopidogrel-d3 are not widely reported, structures of metabolizing enzymes with the parent compound, clopidogrel, have been determined. For instance, X-ray crystal structures of cytochrome P450 2B4 (CYP2B4), an enzyme involved in clopidogrel metabolism, have been solved in complex with clopidogrel. acs.orgscripps.edu These structures show how clopidogrel fits into the enzyme's active site, revealing a compact, closed conformation of the enzyme. acs.org In the CYP2B4-clopidogrel complex, the ligand adopts a single orientation with its chlorophenyl ring directed toward the heme group, which is the catalytic center of the enzyme. acs.org Such structural data, even for the non-deuterated compound, is invaluable for guiding the design of deuterated analogs and for interpreting the results of computational studies.
Table 2: Structural Biology Findings
| Compound/Complex | Technique | Key Finding | Reference |
|---|---|---|---|
| Deuterated Clopidogrel Analog (10a) | X-ray Single Crystal Diffraction | The D₃C-O bond length is shorter than the H₃C-O bond length in clopidogrel. | nih.govmdpi.com |
| Cytochrome P450 2B4 in complex with Clopidogrel | X-ray Crystallography | Revealed a compact, closed enzyme structure with a single orientation of clopidogrel in the active site. The chlorophenyl ring points toward the heme. | acs.org |
| Cytochrome P450 2B4 active site mutant (F297A) in complex with Clopidogrel | X-ray Crystallography | Provided insights into compensatory rearrangements of the binding pocket. | scripps.edu |
Deuteration Strategies and Their Impact on Prodrug Bioactivation and Pharmacological Activity
Design Principles for Selective Deuteration to Optimize Drug Delivery and Metabolism
The core principle behind the development of deuterated drugs is the kinetic isotope effect, where the substitution of a hydrogen atom with its stable, non-radioactive isotope, deuterium (B1214612), can significantly alter the rate of chemical reactions. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength makes the C-D bond more difficult to break, which can slow down metabolic processes, particularly oxidative reactions mediated by enzymes like the cytochrome P450 (CYP450) system. juniperpublishers.comnih.gov
In drug design, this principle is applied through "selective deuteration," where deuterium is strategically placed at metabolically vulnerable sites, often referred to as "soft spots," within a drug's molecular structure. nih.gov The goal is to enhance a drug's metabolic profile, which can lead to several therapeutic advantages, including increased biological half-life, improved bioavailability, reduced formation of toxic or inactive metabolites, and potentially a more consistent therapeutic effect. juniperpublishers.comresearchgate.net
For a prodrug like clopidogrel (B1663587), the metabolic pathway is complex. A significant portion, approximately 85%, of an oral dose is rapidly hydrolyzed by esterases into an inactive carboxylic acid metabolite, representing a major loss of the prodrug before it can be activated. nih.govkarger.com The remaining 15% undergoes a crucial two-step bioactivation process in the liver, catalyzed by CYP450 enzymes, to form the active thiol metabolite that exerts the antiplatelet effect. mdpi.comnovapublishers.com Therefore, the design strategy for deuterated clopidogrel, such as Clopidogrel-d3 hydrogen sulfate (B86663), focuses on shifting this metabolic balance. By selectively replacing hydrogen with deuterium at the methyl ester group, the aim is to slow down the rate of hydrolysis. mdpi.comnih.gov This targeted modification is intended to increase the portion of the prodrug that is available to enter the CYP450 bioactivation pathway, thereby enhancing the formation of the desired active metabolite through a minimal structural change. nih.gov
Correlation Between Deuterium Labeling and Enhanced Metabolic Characteristics in Deuterated Clopidogrel
Scientific evidence strongly correlates the selective deuteration of clopidogrel with improved metabolic stability. The strategic placement of deuterium on the benzylic methyl ester group to create clopidogrel-d3 directly addresses the primary pathway of its deactivation: hydrolysis. mdpi.com
An in vitro study conducted in rat whole blood demonstrated this enhanced stability. The rate of hydrolysis for clopidogrel-d3 was found to be significantly slower than that of its non-deuterated counterpart. mdpi.com While the concentration of standard clopidogrel fell below the limit of detection after 70 minutes, clopidogrel-d3 was still detectable after two hours, highlighting its increased resistance to esterase-mediated degradation. mdpi.com
This observation is supported by physical chemistry. X-ray single crystal diffraction analysis of a deuterated clopidogrel analog revealed that the bond length of the deuterated methyl ester (D3C-O) is shorter (1.448 Å) compared to the corresponding bond in clopidogrel (H3C–O at 1.466 Å). mdpi.com This shorter bond length indicates a stronger, more stable bond, which is consistent with the observed slower rate of hydrolysis. mdpi.com
By reducing the rate of deactivating hydrolysis, a greater amount of the clopidogrel-d3 prodrug remains intact and available for the essential two-step bioactivation by hepatic CYP enzymes. karger.commdpi.com This metabolic shift is crucial, as it leads to a higher concentration of the active metabolite, which is responsible for the drug's therapeutic effect. A pharmacokinetic study in rats confirmed this, showing that a deuterated analog generated more of its active metabolite compared to the non-deuterated version. mdpi.com
Table 1: In Vitro First-Order Decomposition of Clopidogrel and Clopidogrel-d3 in Rat Whole Blood This table shows the significantly slower rate of hydrolysis for Clopidogrel-d3 compared to standard Clopidogrel, indicating enhanced metabolic stability.
| Compound | First-Order Rate of Hydrolysis (min⁻¹) |
|---|---|
| Clopidogrel | 0.0919 |
| Clopidogrel-d3 | 0.0219 |
Data sourced from an in vitro study in rat whole blood at 37°C. mdpi.com
In Vitro and Ex Vivo Pharmacodynamic Assessments of Deuterated Clopidogrel Analogs
The improved metabolic profile of deuterated clopidogrel translates into enhanced pharmacodynamic activity, as demonstrated in both laboratory and animal studies.
The therapeutic action of clopidogrel is achieved when its active metabolite irreversibly binds to the P2Y12 receptor on platelets. mdpi.comtocris.com This binding action, which involves the formation of a disulfide bond with cysteine residues on the receptor, blocks the receptor from being activated by adenosine (B11128) diphosphate (B83284) (ADP). mdpi.comnih.gov
The enhanced bioactivation of deuterated clopidogrel leads to higher plasma concentrations of the active metabolite. mdpi.com Consequently, this results in greater engagement with the P2Y12 receptor. Molecular docking simulations suggest that the introduction of deuterium can lead to more stable binding with the P2Y12 receptor. researchgate.net The active metabolite of clopidogrel has been shown to disrupt the functional oligomeric structure of P2Y12 receptors on the platelet surface, a key part of its inhibitory mechanism. nih.gov A higher concentration of this active metabolite, as generated from deuterated analogs, would logically amplify this effect, leading to more profound receptor inhibition. Furthermore, deuterated versions of the clopidogrel active metabolite are now being used as essential tools in advanced pharmacodynamic assays to directly quantify the number of unoccupied P2Y12 receptors, providing a precise measure of the drug's on-target effect. nih.gov
The ultimate measure of an antiplatelet agent's effectiveness is its ability to inhibit platelet aggregation. Ex vivo assessments using blood from animal models consistently show the superior performance of deuterated clopidogrel analogs.
In studies with rats, oral administration of clopidogrel-d3 resulted in a greater inhibition of ADP-induced platelet aggregation compared to the same dose of standard clopidogrel. mdpi.com Similarly, deuterated piperidine (B6355638) analogues of clopidogrel also demonstrated significantly higher antiplatelet activity than the non-deuterated form. nih.gov
A compelling demonstration of the robust metabolic profile of deuterated clopidogrel comes from a drug-drug interaction study. When co-administered with omeprazole, a proton pump inhibitor known to inhibit the CYP2C19 enzyme crucial for clopidogrel's activation, the antiplatelet effect of standard clopidogrel was significantly reduced. karger.com In contrast, the inhibitory effect of deuterium-clopidogrel (D-CL) on platelet aggregation remained largely unaffected, showcasing its more efficient and resilient bioactivation pathway. karger.com
Table 2: Ex Vivo Inhibition of ADP-Induced Platelet Aggregation in Rats by Deuterated Clopidogrel Analogs This table illustrates the superior antiplatelet activity of deuterated clopidogrel analogs compared to the non-deuterated parent compound (d₀-CPG) in a rat model.
| Compound | Maximal Platelet Aggregation (%) | Standard Deviation (SD) |
|---|---|---|
| Vehicle | 80.9 | ± 5.6 |
| d₀-CPG (Clopidogrel) | 68.3 | ± 10.3 |
| d₄-CPG | 45.1 | ± 11.2 |
| d₉-CPG | 42.5 | ± 10.8 |
Data reflects aggregation measurements 2 hours after oral administration of 10 mg/kg. nih.gov
Table 3: Effect of Omeprazole on Maximum Platelet Aggregation (MPA) in Rats This table demonstrates that the antiplatelet effect of Deuterium-Clopidogrel (D-CL) is less affected by the metabolic inhibitor Omeprazole (OM) than standard Clopidogrel (CLP).
| Treatment Group | Maximum Platelet Aggregation (MPA) (%) |
|---|---|
| CLP | 30.5 |
| D-CL | 19.3 |
| CLP + OM | 42.6 |
| D-CL + OM | 22.8 |
Data reflects ADP-induced platelet aggregation. karger.com
Exploration of Novel Metabolic Pathways and Metabolite-Related Biological Activities (e.g., Hydrogen Sulfide (B99878) Release)
Beyond the well-established P2Y12 inhibitory pathway, recent research has uncovered a novel biological activity associated with clopidogrel's metabolism: the release of hydrogen sulfide (H₂S). nih.govresearchgate.net H₂S is an endogenous gasotransmitter, a signaling molecule that plays a role in numerous physiological processes, including the regulation of oxidative stress and apoptosis, and it possesses its own antithrombotic properties. nih.gov
This discovery stems from the identification of a circulating thioenol metabolite of clopidogrel, which was found to undergo spontaneous degradation in the body to release H₂S. nih.govunina.it This finding effectively establishes clopidogrel as a clinical H₂S-donating agent, adding a new dimension to its pharmacological profile. nih.govresearchgate.net In vitro experiments have confirmed that this thioenol metabolite stoichiometrically releases H₂S in a physiological buffer. nih.gov This H₂S-releasing pathway represents a previously unknown aspect of clopidogrel's mechanism of action. While studies have not yet specifically quantified H₂S release from deuterated clopidogrel analogs, the principles of deuteration suggest a potential impact. By enhancing the metabolic flux through the CYP450 bioactivation pathways and away from hydrolysis, deuterated compounds like Clopidogrel-d3 hydrogen sulfate could potentially lead to altered concentrations of the downstream metabolites responsible for H₂S release.
Q & A
Q. What is the synthetic pathway for preparing Clopidogrel-d3 hydrogen sulfate, and how does deuteration impact its physicochemical properties?
this compound is synthesized by introducing three deuterium atoms into the parent clopidogrel molecule, typically at metabolically stable positions (e.g., the methyl group of the thienopyridine ring). Deuteration alters molecular weight and vibrational modes, which can be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The sulfate salt form enhances solubility for pharmacokinetic studies. Researchers should validate isotopic purity (>98%) using high-resolution MS and compare melting points (e.g., ~180–185°C) to non-deuterated analogs to assess crystallinity changes .
Q. How should researchers characterize the structural integrity of this compound in analytical workflows?
Use a combination of HPLC-UV and LC-MS with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 2.5, 30:70 v/v) at 1.0 mL/min. Retention times should align with USP reference standards (e.g., ~8–10 minutes) . For deuterated analogs, verify the absence of protiated impurities via isotopic ratio MS and quantify residual solvents (e.g., methanol, dichloromethane) per ICH Q3C guidelines .
Q. Why is this compound used as an internal standard in antiplatelet drug research?
The deuterated form minimizes matrix effects in mass spectrometry by providing a near-identical retention time to non-deuterated clopidogrel while allowing distinct mass-to-charge (m/z) differentiation. For example, in quantifying clopidogrel active metabolites (e.g., thiol derivatives), the d3-labeled analog improves accuracy in liquid chromatography-tandem MS (LC-MS/MS) by correcting for ion suppression/enhancement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data for this compound under varying storage conditions?
Stability studies should follow ICH Q1A(R2) protocols, assessing degradation under light, humidity (25°C/60% RH), and thermal stress (40°C/75% RH). Use stability-indicating methods like gradient HPLC with photodiode array detection (PDA) to monitor hydrolytic degradation (e.g., ester cleavage to clopidogrel carboxylic acid) and oxidation products. Conflicting data often arise from differences in excipient interactions or residual moisture; mitigate by packaging under nitrogen and using desiccants .
Q. What experimental design is optimal for comparing the pharmacokinetic (PK) profiles of deuterated vs. non-deuterated clopidogrel in preclinical models?
Conduct crossover studies in rodent or canine models, administering equimolar doses of this compound and its protiated counterpart. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify parent drug and active metabolite (clopidogrel thiol derivative) using LC-MS/MS with a deuterated internal standard. Calculate AUC0–24, Cmax, and t1/2 to assess deuteration effects on metabolic stability (e.g., CYP2C19-mediated oxidation) .
Q. How can researchers address challenges in impurity profiling of this compound batches?
Employ orthogonal techniques:
- Related substances : Use USP methods with a limit of 0.1% for individual impurities (e.g., clopidogrel acid, diastereomers) via HPLC with a bisulfate-adjusted mobile phase .
- Isotopic impurities : Apply high-resolution MS (e.g., Q-TOF) to detect protiated contaminants (e.g., d0 or d1 species) and ensure isotopic purity ≥98% .
- Residual catalysts : Trace metal analysis (ICP-MS) for palladium or nickel from synthetic steps .
Q. What methodologies are recommended for studying the platelet inhibition efficacy of this compound in vitro vs. in vivo?
- In vitro : Use human washed platelets to measure ADP-induced aggregation inhibition via light transmission aggregometry. Compare IC50 values between deuterated and non-deuterated forms .
- In vivo : Administer the compound to a murine thrombosis model (e.g., FeCl3-induced carotid injury) and assess occlusion time via Doppler flowmetry. Validate target engagement by quantifying VASP phosphorylation (platelet reactivity index) .
Data Contradiction and Validation
Q. How should researchers interpret conflicting bioavailability data for this compound across species?
Species-specific differences in esterase activity and CYP2C19 expression can alter hydrolysis rates. Validate findings by:
- Cross-species microsomal assays : Compare metabolic stability in human, rat, and dog liver microsomes.
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data to predict in vivo absorption .
Q. What steps are critical to ensure reproducibility in quantifying this compound in biological matrices?
- Matrix normalization : Use surrogate matrices (e.g., charcoal-stripped plasma) to match analyte-free conditions.
- Internal standard calibration : Include a structural analog (e.g., Clopidogrel-d7 sulfate) to correct for extraction variability.
- Cross-lab validation : Share samples with independent labs using harmonized USP/EP methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
